2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
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Overview
Description
The compound “2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide” is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are a class of naturally occurring fused uracils that possess diverse biological activities .
Synthesis Analysis
Pyrazolo[3,4-d]pyrimidines and their derivatives have been synthesized using various methods. For instance, a series of 4-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-d]pyrimidine derivatives were designed and synthesized based on the fipronil low energy conformation by scaffold hopping strategy .Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidines and their derivatives has been studied using various techniques. For instance, in-silico docking studies have been carried out with the X-ray crystal structure of Russell’s viper PLA2 (PDB ID: 3H1X) to predict the binding affinity, molecular recognition, and to explicate the binding modes .Chemical Reactions Analysis
The chemical reactions involving pyrazolo[3,4-d]pyrimidines and their derivatives have been studied. For instance, reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole with azlactones under solvent-free conditions with heating furnished tetrahydro-1H-pyrazolo[3,4-b]pyridines .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-d]pyrimidines and their derivatives have been analyzed. For instance, physicochemical properties calculation, insecticidal assay and binding mode studies were performed for a series of 4-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-d]pyrimidine derivatives .Scientific Research Applications
Synthesis and Antimicrobial Activity
This compound belongs to a class of heterocyclic compounds that have been synthesized and evaluated for their antimicrobial properties. For instance, the synthesis of new heterocycles incorporating the antipyrine moiety has demonstrated antimicrobial potential. These studies involve the creation of various derivatives through complex chemical synthesis methods, aiming to explore their biological activity against different microbial strains (Bondock et al., 2008).
Anticancer Applications
Research into the anticancer activity of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives has highlighted their potential against cancer cell lines. By attaching different aryloxy groups to the pyrimidine ring, researchers have developed compounds with appreciable cancer cell growth inhibition properties, showcasing the therapeutic potential of this compound and its derivatives in oncology (Al-Sanea et al., 2020).
Imaging and Diagnostic Applications
The compound and its derivatives have also found applications in medical imaging, specifically in the development of selective radioligands for imaging the translocator protein (18 kDa) with positron emission tomography (PET). This application is crucial for diagnosing and studying diseases at the molecular level, providing insights into neuroinflammation and potential targets for therapeutic intervention (Dollé et al., 2008).
Insecticidal Activity
Further research has extended into the insecticidal potential of compounds incorporating the thiadiazole moiety, demonstrating effectiveness against certain pest species. This aspect of research highlights the compound's versatility and potential applications in agricultural science to protect crops from pests (Fadda et al., 2017).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the cyclin-dependent kinase (cdk) 4/cyclin d1 complex .
Mode of Action
It can be inferred from similar compounds that it may inhibit the phosphorylation of a protein substrate mediated by the cdk4/cyclin d1 complex .
Biochemical Pathways
Inhibition of the cdk4/cyclin d1 complex, as seen in similar compounds, can affect cell cycle progression .
Result of Action
Similar compounds have shown promising cytotoxicity against tested cancer cell lines .
Future Directions
The future directions in the research of pyrazolo[3,4-d]pyrimidines and their derivatives could involve the design of more potent and selective derivatives, further elucidation of their mechanism of action, and evaluation of their therapeutic potential in various disease models. The unique feature of these compounds may be essential for subtype selectivity and combine with the well-characterized binding mode of brates to improve activity .
Properties
IUPAC Name |
2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N5O2S/c15-14(16,17)8-3-1-2-4-9(8)19-10(23)6-25-13-20-11-7(5-18-22-11)12(24)21-13/h1-5H,6H2,(H,19,23)(H2,18,20,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGZRADHZYXRLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NC3=C(C=NN3)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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